molecular formula C15H13N5OS2 B3007141 N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097914-31-1

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B3007141
CAS No.: 2097914-31-1
M. Wt: 343.42
InChI Key: HERHOMLYJYAXPL-UHFFFAOYSA-N
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Description

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine is a useful research compound. Its molecular formula is C15H13N5OS2 and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

  • The study by Bhatia et al. (2013) delved into the quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine derivatives, revealing the presence of six competitive isomeric structures with a small relative energy difference. Some isomers exhibited divalent N(I) character, showing a tautomeric competition between thiazole and pyridine groups. The research highlighted the compound's electron distribution, tautomeric preferences, and protonation energy, providing insights into its chemical behavior and potential applications in designing therapeutically relevant molecules (Bhatia, Malkhede, & Bharatam, 2013).

Biological Activities

  • El-Mariah et al. (2006) synthesized a series of pyridazine derivatives, including compounds structurally related to N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine, and evaluated their antimicrobial activity. The study highlights the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (El-Mariah, Hosny, & Deeb, 2006).

  • In a study by Mariappan et al. (2016), N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate). The research highlights a metal-free approach with a broad substrate scope and simple purification, indicating the potential of these compounds in biologically relevant applications (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Antioxidant Properties

  • Jaishree et al. (2012) synthesized a series of novel thiazole derivatives and evaluated their in vitro antioxidant properties. Some synthesized compounds showed potent antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactions, and study of its potential biological activities .

Biochemical Analysis

Biochemical Properties

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can modulate signaling pathways involved in cell growth and differentiation . Additionally, this compound may bind to specific receptors on cell surfaces, altering their conformation and activity, thereby affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis, a programmed cell death mechanism, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, triggering the caspase cascade that culminates in cell death. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can prevent substrate access or alter enzyme conformation, leading to reduced catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. By binding to specific nucleotide sequences, this compound can inhibit the binding of transcription factors, thereby modulating gene expression.

Properties

IUPAC Name

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c21-15(14-18-11(9-23-14)12-3-2-6-22-12)20-7-10(8-20)17-13-4-1-5-16-19-13/h1-6,9-10H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERHOMLYJYAXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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